molecular formula C19H25N5O3S2 B6530860 2-(benzylsulfanyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946226-09-1

2-(benzylsulfanyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530860
CAS No.: 946226-09-1
M. Wt: 435.6 g/mol
InChI Key: SCLOGJXCGRHKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic compound with the CAS Number 946226-09-1 and a molecular formula of C19H25N5O3S2 . It has a molecular weight of 435.56 g/mol . This compound features a complex structure that incorporates two pharmaceutically significant moieties: a piperazine ring and a pyrimidine ring . The piperazine ring is a common scaffold in medicinal chemistry, while the pyrimidine unit is a fundamental heterocycle found in nucleic acids and many approved drugs, particularly kinase inhibitors . The integration of these cores within a single molecular framework is known to enhance biological activity, making this compound a valuable intermediate for investigating new therapeutic agents . Its structure also includes a sulfonamide group, which is a key functional group in many enzyme inhibitors and receptor modulators. Compounds with structural similarities, particularly those containing the pyrimidine-sulfonamide motif, have been investigated in scientific research for their potential as modulators of biological targets, such as chemokine receptors . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c25-18(16-28-15-17-5-2-1-3-6-17)20-9-14-29(26,27)24-12-10-23(11-13-24)19-21-7-4-8-22-19/h1-8H,9-16H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLOGJXCGRHKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfanyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound features several functional groups:

  • Benzylsulfanyl group : Contributes to the lipophilicity and potential receptor interactions.
  • Pyrimidine ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Piperazine moiety : Often associated with central nervous system (CNS) activity.

Molecular Formula

The molecular formula of the compound is C16H22N4O2SC_{16}H_{22}N_{4}O_{2}S.

Physical Properties

  • Molecular Weight : Approximately 350.44 g/mol.
  • Solubility : Soluble in organic solvents, which may enhance bioavailability.

Anticonvulsant Activity

Research has indicated that related compounds with similar structural motifs exhibit anticonvulsant properties. For instance, studies on N-benzyl 2-amino acetamides have shown significant activity in maximal electroshock seizure (MES) models, with effective doses (ED50) lower than traditional anticonvulsants like phenobarbital . The presence of the piperazine and pyrimidine structures is thought to enhance this activity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds:

  • Electron-withdrawing groups at specific positions enhance anticonvulsant activity.
  • Substitutions on the piperazine ring can significantly alter efficacy; for example, replacing phenyl with benzyl or hydroxyethyl groups generally decreases activity .

The proposed mechanism involves interaction with neurotransmitter receptors or ion channels in the CNS. The lipophilic nature of the compound suggests it may effectively cross the blood-brain barrier, allowing it to exert its effects on neuronal excitability.

Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of a series of N-benzyl 2-amino acetamides, including derivatives similar to our compound:

  • Findings : Compounds demonstrated varying degrees of protection against induced seizures.
  • : The study highlighted that modifications in the benzyl and piperazine components could lead to improved efficacy compared to existing medications like phenytoin .

Study 2: CNS Activity

Another investigation focused on the CNS effects of structurally related compounds:

  • Results : Some derivatives exhibited dual activities—both stimulation and depression—depending on their substituents.
  • Implication : This duality suggests a complex interaction with multiple CNS pathways, warranting further exploration into their therapeutic potential for disorders like epilepsy and anxiety .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameStructure FeaturesED50 (mg/kg)Activity Type
PhenobarbitalBarbiturate derivative22Anticonvulsant
Compound AN-benzyl 2-amino acetamide13Anticonvulsant
Compound BN-(4-fluorobenzyl)-piperazine derivative8.9Anticonvulsant

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groupsIncreased anticonvulsant activity
Hydroxyethyl substitutionDecreased efficacy
Piperazine ring alterationsVariable CNS effects

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Identifier) Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application
Target Compound C₁₉H₂₄N₄O₃S₂ 444.55 Benzylsulfanyl, pyrimidinyl-piperazine, sulfonylethyl-acetamide Potential kinase or LasR inhibition (inferred from analogs)
2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide () C₂₅H₂₃Cl₃N₄OS 533.89 Dichlorobenzylsulfanyl, chlorophenyl-piperazine, phenylacetamide Likely antimicrobial (chlorine substituents enhance activity)
2-({4-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (C3 in ) C₂₇H₃₀N₆O₂S₂ 558.70 Methoxyphenyl-piperazine, trimethylphenyl-acetamide LasR inhibitor; inhibits Pseudomonas aeruginosa biofilm formation
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () C₁₄H₁₆N₄OS 296.37 Dimethylpyrimidinylsulfanyl, methylpyridinyl-acetamide Medical intermediate for heterocyclic synthesis
2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (897618-28-9, ) C₂₀H₂₃F₂N₃O₃S 423.5 Dual fluorophenyl groups, piperazine-sulfonylethyl Neuropharmacological applications (fluorine enhances CNS penetration)

Key Differences and Implications

(a) Sulfur-Containing Substituents
  • The benzylsulfanyl group in the target compound increases lipophilicity compared to methylsulfanyl (e.g., ) or pyrimidinylsulfanyl (). This may enhance cellular uptake but reduce aqueous solubility .
  • Sulfonyl vs. Sulfanyl : Sulfonylethyl linkages (target and ) improve metabolic stability over thioether bonds () due to resistance to enzymatic oxidation .
(b) Heterocyclic Components
  • Piperazine-pyrimidine (target) vs. piperazine-methoxyphenyl (C3 in ): Pyrimidine substituents may favor kinase binding, while methoxyphenyl groups enhance LasR inhibition .
  • Fluorophenyl substituents () increase blood-brain barrier penetration compared to non-fluorinated analogs .

Preparation Methods

Functionalization of Piperazine with Pyrimidine

Piperazine is alkylated at one nitrogen using 2-chloropyrimidine under nucleophilic aromatic substitution conditions.

Procedure :

  • Piperazine (1 equiv) and 2-chloropyrimidine (1.1 equiv) are refluxed in anhydrous dimethylformamide (DMF) at 120°C for 12 hours.

  • The product, 4-(pyrimidin-2-yl)piperazine , is isolated via filtration and recrystallized from ethanol (yield: 78%).

Sulfonylation of Piperazine with 2-Chloroethanesulfonyl Chloride

The free nitrogen of 4-(pyrimidin-2-yl)piperazine is sulfonylated using 2-chloroethanesulfonyl chloride.

Procedure :

  • 4-(Pyrimidin-2-yl)piperazine (1 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2 equiv).

  • 2-Chloroethanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, stirred for 8 hours, and washed with brine.

  • 4-(Pyrimidin-2-yl)piperazine-1-sulfonylethyl chloride is obtained (yield: 85%).

Amination of Sulfonyl Chloride Intermediate

The chloride is displaced by ammonia to form the ethylamine derivative.

Procedure :

  • The sulfonyl chloride (1 equiv) is treated with aqueous ammonia (28%) in tetrahydrofuran (THF) at 25°C for 6 hours.

  • Intermediate A is isolated after solvent evaporation (yield: 90%).

Synthesis of Intermediate B: 2-(Benzylsulfanyl)Acetic Acid

Thioether Formation via Nucleophilic Substitution

Benzyl mercaptan reacts with chloroacetic acid to form the thioether.

Procedure :

  • Chloroacetic acid (1 equiv) and benzyl mercaptan (1.2 equiv) are stirred in methanol with potassium carbonate (2 equiv) at 50°C for 4 hours.

  • The product is acidified with HCl to precipitate 2-(benzylsulfanyl)acetic acid (yield: 88%).

Coupling of Intermediates A and B via Amide Bond Formation

Activation of Carboxylic Acid

Intermediate B is activated using thionyl chloride to form the acid chloride.

Procedure :

  • 2-(Benzylsulfanyl)acetic acid (1 equiv) is refluxed with thionyl chloride (3 equiv) for 2 hours. Excess SOCl₂ is removed under vacuum.

Amidation with Intermediate A

The acid chloride reacts with Intermediate A in the presence of a base.

Procedure :

  • Intermediate A (1 equiv) is dissolved in DCM with triethylamine (2 equiv).

  • The acid chloride (1.1 equiv) is added dropwise at 0°C, stirred for 12 hours, and washed with NaHCO₃.

  • Final product is purified via column chromatography (SiO₂, ethyl acetate/hexane) (yield: 76%).

Optimization and Reaction Conditions

Critical Parameters for Sulfonylation

  • Temperature : Reactions performed at 0°C minimize disubstitution of piperazine.

  • Base : Triethylamine outperforms NaOH in suppressing side reactions (purity >95% vs. 82%).

Amidation Efficiency

  • Solvent : DCM provides higher yields (76%) than acetonitrile (58%) due to better solubility of intermediates.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.30 (d, 2H, pyrimidine-H), 7.25–7.35 (m, 5H, benzyl-H), 3.60 (s, 2H, CH₂CO), 3.20–3.40 (m, 8H, piperazine-H).

  • IR (KBr) : 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

  • LC-MS : m/z 503.2 [M+H]⁺.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

  • Reduces amidation time from 12 hours to 45 minutes with comparable yield (74%).

Solid-Phase Synthesis

  • Resin-bound piperazine derivatives show lower yields (62%) but facilitate purification.

Challenges and Mitigation Strategies

  • Piperazine Disubstitution : Controlled stoichiometry (1:1.2 piperazine:sulfonyl chloride) limits over-sulfonylation.

  • Thioether Oxidation : Reactions conducted under N₂ atmosphere prevent sulfoxide formation .

Q & A

Basic: What synthetic routes are commonly employed to synthesize 2-(benzylsulfanyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide?

Answer:
The compound is synthesized via multi-step organic reactions, typically involving:

  • Step 1: Preparation of the piperazine-sulfonyl intermediate by reacting 4-(pyrimidin-2-yl)piperazine with a sulfonating agent (e.g., chlorosulfonic acid) under controlled pH and temperature (0–5°C) to avoid over-sulfonation .
  • Step 2: Coupling the sulfonyl intermediate with a thiol-containing precursor (e.g., benzyl mercaptan) via nucleophilic substitution. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as triethylamine to deprotonate the thiol .
  • Step 3: Acetamide formation through condensation of the intermediate with chloroacetyl chloride, followed by purification via column chromatography or recrystallization .

Key Characterization Techniques:

  • NMR (¹H/¹³C) to confirm regiochemistry and purity.
  • Mass Spectrometry (HRMS) for molecular weight validation .

Basic: How is the structural integrity of this compound validated in synthetic batches?

Answer:
Structural validation involves:

  • X-ray Crystallography (if crystalline) to resolve bond lengths and angles in the piperazine-sulfonyl core .
  • FT-IR Spectroscopy to identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
  • HPLC-PDA (>95% purity threshold) to detect and quantify impurities from side reactions (e.g., incomplete sulfonation) .

Advanced: How can computational methods optimize reaction conditions for higher yield and selectivity?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path sampling can:

  • Predict transition states for sulfonylation and thioether formation, identifying energy barriers to optimize solvent (e.g., DMF vs. THF) and catalyst choices .
  • Case Study: ICReDD’s workflow combines quantum calculations with experimental feedback to narrow optimal temperatures (e.g., 40–60°C for amide coupling) and reduce trial-and-error cycles by ~50% .

Table 1: Computational vs. Experimental Yield Comparison

Reaction StepPredicted Yield (DFT)Experimental Yield
Sulfonylation78%72%
Thioether Coupling85%81%

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer: Discrepancies often arise from:

  • Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting target binding .
  • Compound Stability: Degradation in DMSO stock solutions over time; validate via LC-MS before assays .
  • Structural Analogues: Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate SAR trends .

Methodological Mitigation:

  • Standardize protocols (e.g., CLIA guidelines for kinase assays).
  • Use orthogonal assays (e.g., SPR and fluorescence polarization) to cross-validate binding affinities .

Advanced: What strategies are effective for studying this compound’s interactions with biological targets (e.g., kinases)?

Answer:

  • Molecular Dynamics (MD) Simulations: Model binding to ATP pockets in kinases (e.g., EGFR), focusing on hydrogen bonds between the pyrimidine ring and kinase hinge region .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using immobilized kinase domains .
  • Crystallography: Co-crystallize the compound with target proteins to resolve binding modes at <2.0 Å resolution .

Table 2: Example Kinase Binding Data

Target KinaseKd (nM)Selectivity Ratio vs. Off-Targets
EGFR12.345× (vs. HER2)
CDK28.722× (vs. CDK4)

Basic: What analytical techniques are critical for stability studies under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor via:
    • HPLC-UV/MS to track degradation products (e.g., sulfoxide formation from thioether oxidation) .
    • TGA/DSC to assess thermal stability and melting points .
  • Long-Term Stability: Store at –20°C in argon-purged vials; monthly HPLC checks for 12 months .

Advanced: How can structural modifications enhance metabolic stability without compromising activity?

Answer:

  • Isosteric Replacement: Substitute the benzylsulfanyl group with a methylsulfone to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation: Replace labile hydrogens (e.g., α to acetamide) to slow metabolism .
  • Prodrug Design: Mask the sulfonyl group as a phosphonate ester for improved oral bioavailability .

Table 3: Metabolic Stability in Human Liver Microsomes

DerivativeHalf-life (min)CLint (µL/min/mg)
Parent Compound22.145.6
Methylsulfone Analog48.318.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.